molecular formula C12H16N2O B12949124 5-Phenyl-1-propyl-2-imidazolidinone CAS No. 98917-93-2

5-Phenyl-1-propyl-2-imidazolidinone

Cat. No.: B12949124
CAS No.: 98917-93-2
M. Wt: 204.27 g/mol
InChI Key: QKTSNLALUDNEDA-UHFFFAOYSA-N
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Description

5-phenyl-1-propylimidazolidin-2-one is a heterocyclic compound that belongs to the imidazolidinone family. This compound features a five-membered ring containing two nitrogen atoms and one oxygen atom, with a phenyl group attached to the first carbon and a propyl group attached to the second carbon. Imidazolidinones are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-1-propylimidazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,2-diamines with carbonyl compounds. For instance, the reaction between 1-phenyl-1,2-diamine and propyl isocyanate under mild conditions can yield the desired imidazolidinone. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like triethylamine to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of 5-phenyl-1-propylimidazolidin-2-one can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-phenyl-1-propylimidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazolidinone oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux conditions.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Imidazolidinone oxides.

    Reduction: Amine derivatives.

    Substitution: N-alkylated imidazolidinones.

Scientific Research Applications

5-phenyl-1-propylimidazolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-phenyl-1-propylimidazolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. This interaction is facilitated by the presence of the imidazolidinone ring, which can form hydrogen bonds and van der Waals interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

    2-imidazolidinone: A simpler analog without the phenyl and propyl groups.

    Benzimidazolidin-2-one: Contains a fused benzene ring, offering different chemical properties.

    5-phenyl-1-methylimidazolidin-2-one: Similar structure but with a methyl group instead of a propyl group.

Uniqueness

5-phenyl-1-propylimidazolidin-2-one is unique due to the presence of both phenyl and propyl groups, which enhance its lipophilicity and ability to interact with hydrophobic pockets in target molecules. This makes it a valuable compound for drug design and development .

Properties

CAS No.

98917-93-2

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

5-phenyl-1-propylimidazolidin-2-one

InChI

InChI=1S/C12H16N2O/c1-2-8-14-11(9-13-12(14)15)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,13,15)

InChI Key

QKTSNLALUDNEDA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(CNC1=O)C2=CC=CC=C2

Origin of Product

United States

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